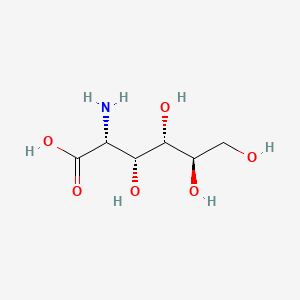

D-Glucosaminic acid

Description

2-Amino-2-deoxy-D-gluconate is a natural product found in Medicago sativa and Phaseolus vulgaris with data available.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878848 | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2, 6165-14-6 | |

| Record name | D-Glucosaminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosaminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-deoxy-D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Glucosaminic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar acid that plays a role in various biological processes.[1][2] As a derivative of D-glucosamine, a key component of many important biomolecules, this compound is of significant interest to researchers in the fields of biochemistry, microbiology, and drug development. This technical guide provides a detailed overview of the chemical properties, structure, and known biological pathways of this compound, along with insights into its synthesis and analysis.

Chemical Properties and Structure

This compound is a white, crystalline solid.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₆ | [1][2][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| Melting Point | 235-245 °C (with decomposition) | [2][3] |

| Optical Activity ([α]²⁰/D) | -14.0° to -15.0° (c = 2.5 in 1M HCl) | [2] |

| Density | 1.618 g/cm³ (at -5 °C) | [3][4] |

| Predicted pKa (Strongest Acidic) | 1.81 | |

| Predicted pKa (Strongest Basic) | 8.31 | |

| Solubility | Soluble in water (slightly, requires heating and sonication), soluble in 0.5 M HCl (50 mg/mL). | |

| SMILES | N--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO">C@HC(O)=O | [4] |

| InChI | InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | [1] |

The structure of this compound is characterized by a six-carbon chain with a carboxylic acid group at C1, an amino group at C2, and hydroxyl groups at C3, C4, C5, and C6. The stereochemistry is derived from D-glucose.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies have been reported and are outlined below.

Synthesis

-

Reaction Setup: Dissolving D-glucosamine in a suitable buffer at an optimal pH for glucose oxidase activity.

-

Enzyme Addition: Introducing glucose oxidase to the solution to initiate the reaction. Catalase is often added to decompose the hydrogen peroxide byproduct, which can inhibit the enzyme.

-

Reaction Monitoring: Tracking the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Once the reaction is complete, the this compound product would be purified from the reaction mixture, likely through ion-exchange chromatography or crystallization.

Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, derivatization is often necessary for UV detection, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used. A general workflow for HPLC analysis would include:

-

Sample Preparation: Dissolving the sample in an appropriate solvent, which may involve filtration to remove particulate matter.

-

Chromatographic Separation: Utilizing a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, with a mobile phase optimized for the separation of polar compounds.

-

Detection: Employing a detector such as ELSD or a mass spectrometer to identify and quantify the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Sample preparation typically involves dissolving the compound in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

Mass Spectrometry (MS): Mass spectrometry can be used for the accurate mass determination and fragmentation analysis of this compound. Sample preparation would involve dissolving the sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization).

Signaling and Metabolic Pathways

While this compound's direct involvement in mammalian signaling pathways is not well-documented, a metabolic pathway for its utilization has been identified in the bacterium Salmonella enterica. This pathway allows the bacterium to use this compound as a carbon and nitrogen source.[7][8]

The key steps in this pathway are:

-

Transport and Phosphorylation: this compound is transported into the bacterial cell and phosphorylated by a mannose family phosphotransferase system (PTS) permease, encoded by the dgaABCD genes. This results in the formation of D-glucosaminate-6-phosphate.[7][8]

-

Conversion to KDGP: The enzyme DgaE converts D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP).[7]

-

Cleavage: The aldolase (B8822740) DgaF cleaves KDGP into glyceraldehyde-3-phosphate and pyruvate, which can then enter central metabolism.[7]

Caption: Bacterial metabolism of this compound.

Conclusion

This compound is a molecule with established chemical properties and a defined structure. While its role in higher organisms remains an area for further investigation, its metabolic pathway in certain bacteria has been elucidated. The development of detailed and standardized protocols for its synthesis and analysis will be crucial for advancing research into the potential applications of this amino sugar acid in various scientific and industrial fields.

References

- 1. This compound | C6H13NO6 | CID 73563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. D-Glucosamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of D-Glucosaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is a naturally occurring amino sugar acid. It serves as a vital intermediate in various biological processes and holds significant potential in the pharmaceutical and biotechnology sectors. As a derivative of glucosamine, it is a fundamental component of bacterial lipopolysaccharides and a precursor in the biosynthesis of glycosaminoglycans (GAGs), which are essential for maintaining the integrity of cartilage and other connective tissues.[1][2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering valuable data and experimental insights for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these key characteristics is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₆ | [3][4][5] |

| Molecular Weight | 195.17 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 235-245 °C (with decomposition) | [1][6] |

| Density | 1.618 g/cm³ (at -5 °C) | [5] |

| Solubility | Slightly soluble in water (enhanced by heating and sonication). Soluble in 0.5 M HCl (50 mg/mL). Soluble in DMSO (10 mM). | [3][4] |

| pKa | Predicted: 2.17 ± 0.34 (acidic), 8.31 (basic) | [7] |

| Optical Rotation [α]²⁰/D | -14° to -15° (c=2.5 in 1M HCl) | [1][4][6] |

| CAS Number | 3646-68-2 | [3][4][5] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its characterization. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this occurs over a narrow range. Impurities typically lower and broaden the melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, spatula.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

-

Perform at least two more determinations to ensure consistency.

-

Determination of Solubility

The solubility of this compound can be assessed in various solvents.

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is influenced by the polarity of both the solute and the solvent, as well as temperature.

-

Apparatus: Test tubes, vortex mixer, water bath, analytical balance.

-

Procedure for Qualitative Assessment:

-

Add a small, known amount of this compound to a test tube.

-

Add a few mL of the desired solvent (e.g., water, ethanol, DMSO).

-

Vortex the mixture for a set period.

-

Observe if the solid dissolves completely. If not, gentle heating or sonication can be applied, and any changes in solubility should be noted.

-

-

Procedure for Quantitative Assessment (e.g., in 0.5 M HCl):

-

Prepare a series of solutions with increasing concentrations of this compound in the solvent.

-

Stir the solutions at a constant temperature for a sufficient time to reach equilibrium.

-

Centrifuge the solutions to separate any undissolved solid.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC.

-

Determination of pKa by Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound can be determined by acid-base titration.

-

Principle: A titration curve is generated by monitoring the pH of a solution of the amino acid as a strong base (or acid) is added. The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the pH electrode in the this compound solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH after each addition of the titrant, allowing the solution to stabilize.

-

Continue the titration until the pH has risen significantly, passing through both equivalence points.

-

Plot the pH versus the volume of titrant added.

-

The pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa2) is the pH at the second half-equivalence point.

-

Determination of Optical Rotation

The optical rotation of this compound is measured using a polarimeter.

-

Principle: Chiral molecules, like this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

-

Apparatus: Polarimeter, sodium D line light source (589 nm), polarimeter tube (e.g., 1 dm), analytical balance, volumetric flask.

-

Procedure:

-

Prepare a solution of this compound of a known concentration (e.g., 2.5 g in 100 mL of 1 M HCl, which is c = 2.5%).[1][4][6]

-

Calibrate the polarimeter by filling the polarimeter tube with the solvent (1 M HCl) and setting the reading to zero.

-

Rinse and fill the polarimeter tube with the this compound solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the observed rotation (α).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.

-

Diagrams

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Biological Role: Precursor in Glycosaminoglycan Synthesis

This compound is closely related to D-glucosamine, a key precursor in the synthesis of glycosaminoglycans (GAGs). This diagram outlines the enzymatic synthesis of this compound from D-glucosamine and its relationship to GAG biosynthesis.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical characteristics of this compound, along with standardized experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and utilization of this important biomolecule. The provided diagrams illustrate both a practical workflow for its characterization and its biological relevance, further aiding in its application in scientific and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. researchgate.net [researchgate.net]

The Biological Role of D-Glucosaminic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucosaminic acid, an amino sugar acid, is an intriguing molecule with diverse, though not fully elucidated, roles in the microbial world. As a derivative of the abundant biopolymer chitin (B13524), it is encountered by a wide array of microorganisms. While research has extensively focused on its precursors, D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc), emerging evidence suggests that this compound itself is a key metabolic intermediate and a potential signaling molecule, influencing critical microbial processes such as cell wall dynamics, biofilm formation, and pathogenesis. This technical guide provides a comprehensive overview of the current understanding of the biological roles of this compound in microorganisms, with a focus on its metabolic pathways, signaling functions, and its potential as a target for novel antimicrobial strategies. This document consolidates quantitative data, details experimental methodologies, and presents visual representations of key pathways to serve as a valuable resource for researchers in microbiology, drug discovery, and biotechnology.

Introduction

This compound is a naturally occurring amino sugar acid. Structurally, it is the C-1 carboxylated form of D-glucosamine. Its presence in the microbial environment is largely due to the breakdown of chitin, the second most abundant polysaccharide in nature, which is a polymer of N-acetyl-D-glucosamine. Many microorganisms possess chitinolytic enzymes that degrade chitin into its monomeric units, which can be further metabolized. This compound is also a known component of bacterial lipopolysaccharides[1][2]. While the roles of GlcN and GlcNAc as carbon and nitrogen sources and as signaling molecules are well-established, the specific biological functions of this compound are an active area of investigation. This guide aims to synthesize the current knowledge and provide a framework for future research into this multifaceted molecule.

Metabolic Pathways of this compound

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of carbon and nitrogen sources, including amino sugars and their derivatives. The catabolism of this compound has been primarily studied in bacteria, with some inferences possible for fungal pathways based on related metabolic routes.

Bacterial Metabolism of this compound

In bacteria, the degradation of this compound typically proceeds through a pathway that converts it into intermediates of central metabolism. A key enzyme in this process is D-glucosaminate dehydratase .

-

Agrobacterium radiobacter : This bacterium possesses a well-characterized D-glucosaminate dehydratase[3]. This enzyme catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconic acid (KDG), which can then enter the Entner-Doudoroff pathway. The enzyme is inducible by D-glucosamine, D-galactosamine, and this compound itself[3].

-

Pseudomonas fluorescens : A D-glucosaminate dehydratase has also been purified and characterized from Pseudomonas fluorescens. This enzyme exhibits broad substrate specificity, acting on several D- and L-hydroxyamino acids in addition to this compound[4].

-

Salmonella enterica : This bacterium utilizes a pathway involving D-glucosaminate-6-phosphate ammonia-lyase (DGL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. This enzyme converts D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P), which is an intermediate in the Entner-Doudoroff pathway[5].

The initial phosphorylation of this compound is a critical step in the pathway found in Salmonella.

Fungal Metabolism of this compound (Inferred)

Direct and complete pathways for this compound catabolism in fungi are not as well-defined as in bacteria. However, by examining the metabolism of the structurally similar D-glucuronic acid in fungi like Aspergillus niger, we can infer a potential metabolic route[6][7][8].

A hypothetical pathway could involve:

-

Reduction: this compound may be reduced to a corresponding intermediate.

-

Deamination and Dehydration: Subsequent enzymatic steps could remove the amino group and a water molecule.

-

Entry into Central Metabolism: The resulting keto-acid could then be funneled into pathways like the pentose (B10789219) phosphate (B84403) pathway or glycolysis.

It is important to note that this is a speculative pathway, and further research is needed to elucidate the precise enzymatic steps in fungi.

This compound in Microbial Signaling

While direct evidence for this compound as a primary signaling molecule is limited, the well-documented signaling roles of its precursors, GlcN and GlcNAc, provide a strong basis for investigating its potential in intercellular communication.

Signaling Roles of Precursors: A Framework for this compound

-

Fungal Dimorphism: In pathogenic fungi like Candida albicans, GlcNAc is a potent signaling molecule that induces the transition from a yeast-like to a hyphal morphology, a key step in virulence[9]. This signaling is mediated by intracellular GlcNAc and is independent of its catabolism[10].

-

Bacterial Virulence and Biofilm Formation: In bacteria such as Pseudomonas aeruginosa, GlcNAc can induce the production of virulence factors[9]. Furthermore, polymers of GlcNAc are crucial components of the biofilm matrix in many bacterial species, including Staphylococcus epidermidis and Escherichia coli[11].

Given that this compound can be generated from D-glucosamine, it is plausible that it could act as a modulator of these signaling pathways or have its own distinct signaling functions. For instance, it could compete with GlcN or GlcNAc for receptor binding or act as an allosteric regulator of signaling proteins.

Potential for Quorum Sensing Modulation

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation[11][12]. Some small molecules can interfere with QS signaling. Given its structural similarity to other signaling molecules, this compound could potentially act as a quorum sensing inhibitor or modulator, a hypothesis that warrants further investigation[7].

Role in Cell Wall Biosynthesis and Integrity

The precursors of this compound, GlcN and GlcNAc, are fundamental building blocks of peptidoglycan in bacteria and chitin in fungi. While this compound itself is not a direct structural component of these polymers, its metabolism can influence the intracellular pools of these precursors. Therefore, the regulation of this compound metabolism could indirectly impact cell wall biosynthesis and integrity.

This compound as a Potential Antimicrobial Target

The unique metabolic pathways for this compound found in some pathogenic microorganisms, but not in their hosts, make the enzymes of these pathways attractive targets for the development of novel antimicrobial drugs. Inhibiting these enzymes could disrupt the pathogen's ability to utilize this nutrient source, potentially hindering its growth and survival.

Quantitative Data

Table 1: Kinetic Properties of D-Glucosaminate Dehydratase

| Organism | Substrate | Km (mM) | Relative Activity (%) | Reference |

| Agrobacterium radiobacter | D-Glucosaminate | 2.8 | 100 | [3] |

| D-Galactosaminate | 5.0 | 31.5 | [3] | |

| D-Mannosaminate | 29 | 17.5 | [3] | |

| D-Threonine | 4.8 | 5.1 | [3] | |

| D-Serine | 0.026 | 3.2 | [3] | |

| Pseudomonas fluorescens | D-Glucosaminate | - | - | [4] |

| D-Serine | - | - | [4] |

Note: Specific activity values for P. fluorescens were not provided in the abstract.

Experimental Protocols

Biochemical Assay for D-Glucosaminate Dehydratase Activity

This protocol is adapted from the characterization of D-glucosaminate dehydratase from Agrobacterium radiobacter[3].

Principle: The enzymatic dehydration of D-glucosaminate yields 2-keto-3-deoxy-D-gluconate (KDG). The formation of KDG can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength following a chemical derivatization reaction.

Materials:

-

This compound

-

Purified D-glucosaminate dehydratase or cell-free extract

-

Tris-HCl buffer (pH 8.5)

-

Thiobarbituric acid (TBA) reagent

-

Sodium arsenite solution

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.5) and this compound (e.g., 10 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

At various time points, withdraw aliquots and stop the reaction (e.g., by adding trichloroacetic acid).

-

-

KDG Quantification:

-

To the reaction aliquots, add sodium arsenite solution to stop any non-enzymatic reactions.

-

Add TBA reagent and heat the mixture (e.g., in a boiling water bath for 15 minutes). A colored product will form in the presence of KDG.

-

Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 549 nm).

-

-

Calculation:

-

Create a standard curve using known concentrations of KDG.

-

Calculate the enzyme activity based on the rate of KDG formation.

-

HPLC-MS/MS for Quantitative Analysis of this compound

This protocol provides a framework for the sensitive and specific quantification of this compound in microbial culture supernatants.

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a complex mixture, and tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection and quantification.

Materials:

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Acetonitrile (ACN), HPLC grade

-

Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer

-

This compound standard

-

Isotopically labeled this compound (internal standard, if available)

-

Microbial culture supernatant

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

If necessary, perform a protein precipitation step (e.g., with cold acetonitrile).

-

Spike the sample with the internal standard.

-

-

HPLC Separation:

-

Equilibrate the HILIC column with the initial mobile phase conditions (high ACN concentration).

-

Inject the prepared sample.

-

Run a gradient elution, decreasing the concentration of ACN over time to elute the polar analytes.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive or negative ion mode.

-

Optimize the MS parameters (e.g., capillary voltage, source temperature) for this compound.

-

Perform Multiple Reaction Monitoring (MRM) by selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.

-

Transcriptomic Analysis (RNA-Seq) of Microbial Response to this compound

This protocol outlines the steps to investigate the global gene expression changes in a microorganism in response to this compound.

Principle: RNA-sequencing (RNA-Seq) provides a comprehensive profile of the transcriptome, allowing for the identification of differentially expressed genes under different conditions.

Procedure:

-

Cell Culture and Treatment:

-

Grow the microorganism in a defined minimal medium.

-

Expose one set of cultures to this compound (experimental group) and another to a control condition (e.g., no this compound or a different carbon/nitrogen source).

-

Harvest the cells at a specific time point.

-

-

RNA Extraction:

-

Isolate total RNA from the cell pellets using a suitable extraction method (e.g., TRIzol-based or column-based kits).

-

Assess the quality and quantity of the extracted RNA (e.g., using a Bioanalyzer).

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Construct cDNA libraries from the rRNA-depleted RNA.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome of the microorganism.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between the experimental and control groups.

-

Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to understand the biological processes affected by this compound.

-

Visualizations

Metabolic Pathways

Caption: Metabolic pathways of this compound in bacteria and a hypothetical pathway in fungi based on D-glucuronic acid metabolism.

Experimental Workflow: RNA-Seq Analysis

Caption: A generalized workflow for transcriptomic analysis of microbial response to this compound.

Conclusion and Future Directions

This compound is emerging as a significant player in microbial metabolism and potentially in cell-cell communication. While our understanding of its biological roles is still developing, the available evidence points to its importance as a nutrient source and a potential modulator of virulence and biofilm formation. The metabolic pathways involving this compound represent promising targets for the development of novel antimicrobial agents.

Future research should focus on:

-

Elucidating the complete metabolic pathways of this compound in a wider range of microorganisms, particularly in pathogenic fungi.

-

Investigating the direct signaling roles of this compound and its interaction with microbial receptors and signaling cascades.

-

Exploring the impact of this compound on polymicrobial interactions and its role in shaping microbial community structure and function.

-

Validating the enzymes of the this compound metabolic pathways as drug targets through the development and testing of specific inhibitors.

This technical guide provides a foundation for these future endeavors, offering a consolidated resource to accelerate research into the fascinating and important biological roles of this compound in the microbial world.

References

- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. D-glucosaminate dehydratase from Agrobacterium radiobacter. Physicochemical and enzymological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of D-Glucosaminate Dehydratase from Pseudomonas fluorescens(Biological Chemistry) | Semantic Scholar [semanticscholar.org]

- 5. Structure and Mechanism of D‑Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. search.library.albany.edu [search.library.albany.edu]

- 9. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorganic chemistry of signaling molecules in microbial communication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depolymerization of β-1,6-N-Acetyl-d-Glucosamine Disrupts the Integrity of Diverse Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

D-Glucosaminic Acid: A Versatile Chiral Synthon for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-glucosaminic acid, a naturally derived amino sugar acid, has emerged as a valuable and versatile chiral synthon in modern organic synthesis. Its rich stereochemistry, multiple functional groups, and ready availability from the chiral pool make it an attractive starting material for the stereoselective synthesis of a wide array of complex and biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application as a chiral building block, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows.

Synthesis of this compound

The efficient preparation of this compound is crucial for its utilization as a chiral synthon. Several methods, including enzymatic oxidation, catalytic oxidation, and fermentation, have been developed for its synthesis from D-glucosamine.

Enzymatic Synthesis

Enzymatic oxidation offers a mild and highly selective method for the preparation of this compound. Glucose oxidase is a commonly employed enzyme for this transformation.[1][2]

Experimental Protocol: Enzymatic Synthesis of this compound

-

Materials: D-glucosamine, glucose oxidase, catalase, water.

-

Procedure: D-glucosamine is dissolved in water, and the pH is adjusted. Glucose oxidase and catalase are added to the solution. The reaction mixture is stirred at a controlled temperature while air is bubbled through it. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the this compound is isolated and purified.[2]

Catalytic Oxidation

Catalytic oxidation using supported metal catalysts provides an alternative route to this compound.

Fermentation

Microbial fermentation is a scalable method for the production of this compound. Strains of Pseudomonas putida have been shown to efficiently convert D-glucosamine to this compound.

Applications of this compound in Stereoselective Synthesis

The inherent chirality of this compound is exploited in the synthesis of various complex molecules, including alkaloids, amino acids, and other natural products.

Synthesis of (2S,4S,5R)-4,5,6-Trihydroxynorleucine

A notable application of this compound is in the synthesis of the non-proteinogenic amino acid (2S,4S,5R)-4,5,6-trihydroxynorleucine.[3] This synthesis highlights the utility of this compound in establishing multiple stereocenters.

Synthetic Workflow: (2S,4S,5R)-4,5,6-Trihydroxynorleucine from D-Glucosamine

References

An In-depth Technical Guide to the Stereoisomers and Optical Activity of D-Glucosaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucosaminic acid, or 2-amino-2-deoxy-D-gluconic acid, is a derivative of the amino sugar glucosamine (B1671600) with growing interest in the pharmaceutical and food industries.[1][2] As a chiral molecule, its stereochemistry plays a crucial role in its biological activity and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their optical activity, detailed experimental protocols for their analysis, and their role in biological pathways.

Introduction to this compound

This compound is an amino acid derived from the oxidation of D-glucosamine.[3] It is a component of bacterial lipopolysaccharides and serves as a valuable chiral synthon for the asymmetric synthesis of various compounds, including glycosidase inhibitors.[1][2] Its potential applications as a sweetener, condiment, and a complexing agent for cancer therapy drugs highlight its significance in various research fields.[1]

Understanding the stereoisomerism of this compound is fundamental. Like other monosaccharides and their derivatives, it possesses multiple chiral centers, giving rise to various stereoisomers. These isomers, while having the same chemical formula, differ in the three-dimensional arrangement of their atoms and, consequently, exhibit distinct physical and biological properties, most notably their optical activity.[4]

Stereoisomers of Glucosaminic Acid

The stereochemistry of glucosaminic acid is defined by its chiral centers. The "D" designation in this compound refers to the configuration of the chiral center furthest from the carboxyl group (C5), which is analogous to that of D-glyceraldehyde.[5]

-

Enantiomers : The non-superimposable mirror image of this compound is L-glucosaminic acid. Enantiomers have identical physical properties except for their interaction with plane-polarized light; they rotate it in equal but opposite directions.[4][6]

-

Diastereomers : Stereoisomers that are not mirror images of each other are called diastereomers. These would include molecules like D-mannosaminic acid or D-galactosaminic acid, which differ in the configuration at one or more, but not all, chiral centers.

-

Anomers (in cyclic forms) : While this compound is a gluconic acid derivative and is often depicted in its open-chain form, it can potentially form cyclic lactones (intramolecular esters). This cyclization would create a new stereocenter at the former carboxyl carbon (C1), resulting in two anomers: α and β. These anomers are diastereomers of each other and can interconvert in solution through an open-chain intermediate, a phenomenon known as mutarotation.[7][8] This process leads to a change in the measured optical rotation over time until an equilibrium is reached.[8][9]

Optical Activity and Mutarotation

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[6] This property is measured with a polarimeter, and the result is expressed as the specific rotation [α].[10]

The specific rotation is a characteristic physical property of a chiral compound and is calculated using Biot's Law:

[α]Tλ = α / (ℓ × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

ℓ is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[11]

A positive (+) or (d) prefix indicates dextrorotatory rotation (clockwise), while a negative (-) or (l) prefix signifies levorotatory rotation (counter-clockwise).[6][12]

Quantitative Data on Optical Activity

The optical activity of this compound has been reported under specific conditions. Data for its stereoisomers is less common in literature, but the principles of anomeric differences seen in related sugars can be applied.

| Compound | Specific Rotation ([α]20D) | Conditions |

| This compound | -14.0° to -15.0° | c = 2.5% (w/v) in HCl |

| α-D-Glucose (for comparison) | +112° | Equilibrium in water[13] |

| β-D-Glucose (for comparison) | +18.7° | Equilibrium in water[13] |

| D-Glucose (equilibrium mixture) | +52.7° | Equilibrium in water[13] |

Experimental Protocols

Protocol for Synthesis of this compound

A common and efficient method for synthesizing this compound is the enzymatic oxidation of D-glucosamine.[3]

Objective: To synthesize this compound from D-glucosamine hydrochloride using glucose oxidase.

Materials:

-

D-glucosamine hydrochloride

-

Glucose oxidase (from Aspergillus niger)

-

Catalase

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

pH meter

-

Reaction vessel with stirring and aeration capabilities

Methodology:

-

Solution Preparation: Prepare an aqueous solution of D-glucosamine hydrochloride.

-

pH Adjustment: Adjust the pH of the solution to the optimal range for glucose oxidase activity (typically pH 6.0-7.0) using sodium bicarbonate.

-

Enzyme Addition: Add glucose oxidase and catalase to the reaction mixture. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-35°C) with vigorous stirring and aeration (by bubbling air or oxygen) to provide the necessary oxygen for the oxidation reaction.

-

Monitoring: Monitor the reaction progress by measuring the consumption of D-glucosamine or the formation of this compound using techniques like TLC or HPLC.

-

Product Isolation: Once the reaction is complete, the product can be isolated and purified, often through crystallization or chromatography.

Protocol for Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of a synthesized or purified sample of this compound.

Materials & Equipment:

-

Polarimeter (with sodium D-line lamp, 589 nm)

-

Polarimeter sample cell (e.g., 1 dm length)

-

Analytical balance

-

Volumetric flask

-

Solvent (e.g., 0.5 M HCl as specified in literature)

-

This compound sample

Methodology:

-

Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument by filling the sample cell with the pure solvent (blank) and setting the reading to zero.

-

Sample Preparation: Accurately weigh a precise amount of the this compound sample. Dissolve it in the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell completely, ensuring no air bubbles are present.[14]

-

Obtain Reading: Place the sample cell in the polarimeter and record the observed optical rotation (α). If the substance exhibits mutarotation, readings should be taken over time until a stable value is reached.

-

Calculation: Calculate the specific rotation [α] using Biot's Law. The path length (ℓ) is the known length of the sample cell in decimeters.

Biological Role and Metabolic Pathway

In certain bacteria, such as Salmonella enterica, this compound is a metabolite that can be processed through a specific enzymatic pathway.[15][16] This pathway is crucial for the catabolism of the amino sugar acid.

The key steps are:

-

Phosphorylation: this compound is first phosphorylated at the C6 position to yield D-glucosaminate-6-phosphate (DGA-6-P).

-

Ammonia (B1221849) Elimination: The enzyme D-glucosaminate-6-phosphate ammonia-lyase (DGL) then catalyzes the elimination of ammonia from DGA-6-P.

-

Product Formation: This elimination reaction produces 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P), which is an intermediate that can enter central metabolic routes like the Entner-Doudoroff pathway.[16]

Conclusion

This compound and its stereoisomers are important molecules with diverse applications. Their chirality dictates their optical activity, which is a critical parameter for identification, purity assessment, and understanding biological function. The provided protocols for synthesis and polarimetric analysis offer standardized methods for researchers. Furthermore, elucidating the role of this compound in metabolic pathways, such as in Salmonella, opens avenues for further investigation into its biological significance and potential as a target in drug development. A thorough understanding of the stereochemical nuances of these compounds is indispensable for professionals in chemistry and life sciences.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. vernier.com [vernier.com]

- 12. Optical Activity | ChemTalk [chemistrytalk.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Structure and Mechanism of D‑Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of D-Glucosaminic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid, an amino sugar acid, is a compound of increasing interest in pharmaceutical and biomedical research. Its structural similarity to D-glucosamine, a widely used supplement for joint health, suggests potential applications in various therapeutic areas. A thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments, is fundamental for the development of viable drug formulations and for elucidating its biological roles.

This technical guide provides a comprehensive overview of the current knowledge on the aqueous solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, possessing both an amino and a carboxylic acid group, is an amphoteric molecule, and its solubility is expected to be significantly influenced by the pH of the aqueous medium.

Aqueous Solubility Data

Quantitative data on the solubility of this compound across a wide range of pH values and temperatures is not extensively available in peer-reviewed literature. However, information from commercial suppliers provides a baseline for its solubility in water and acidic conditions.

| Solvent | Temperature | Solubility (mg/mL) | Reference |

| Water | Ambient | ~50 | [1] |

| 0.5 M HCl | Ambient | ~50 | [1] |

Note: This data is based on product information and may not represent thermodynamically equilibrated solubility.

Predicted pH-Solubility Profile

In the absence of comprehensive experimental data, the pH-solubility profile of this compound can be predicted based on its pKa values. As an amino acid, it possesses at least two ionizable groups: the carboxylic acid group and the amino group.

| Ionizable Group | Predicted pKa |

| Carboxylic Acid | ~1.81 |

| Amino Group | ~8.31 |

Based on these predicted pKa values, the pH-solubility profile of this compound is expected to follow a "U"-shape, characteristic of amphoteric molecules.

-

At low pH (pH < pKa1): The amino group is protonated (-NH3+), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge, and its solubility is expected to be high due to the formation of soluble salts with counter-ions.

-

Near the isoelectric point (pI): The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form is predominant, and the solubility is at its minimum.

-

At high pH (pH > pKa2): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2). The molecule carries a net negative charge, leading to high solubility through the formation of soluble salts.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for determining its shelf-life, storage conditions, and compatibility with other formulation excipients. Degradation can occur through various pathways, including hydrolysis, oxidation, and photodegradation.

Factors Influencing Stability

Several factors can influence the stability of this compound in aqueous solutions:

-

pH: The pH of the solution can catalyze hydrolytic reactions and influence the rate of oxidation.

-

Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

-

Oxygen: The presence of oxygen can promote oxidative degradation.

-

Enzymes: In biological systems or in the presence of microbial contamination, enzymatic degradation can occur.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated, potential degradation mechanisms can be inferred from the chemistry of related amino sugars and from general principles of drug degradation.

-

Oxidative Deamination: The primary amino group of this compound can be susceptible to oxidative deamination, a common metabolic pathway for D-amino acids. This reaction would lead to the formation of an α-keto acid.[2]

-

Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the amide linkage in any potential polymeric impurities or degradation products could be susceptible to hydrolysis.

-

Maillard Reaction: In the presence of reducing sugars, the amino group of this compound could participate in the Maillard reaction, leading to the formation of a complex mixture of products.

Experimental Protocols

This section details the methodologies for determining the solubility and stability of this compound in aqueous solutions.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Sample Preparation: Add an excess amount of this compound solid to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

pH Measurement: Measure the pH of the final saturated solution.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5][6]

Protocol:

-

Stress Conditions: Subject aqueous solutions of this compound to a variety of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Elevated temperature (e.g., 60-80°C).

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV/MS) to quantify the remaining this compound and to detect and characterize any degradation products.

Visualization of Pathways and Workflows

Potential Degradation Pathway of this compound

Caption: A potential degradation pathway for this compound.

Experimental Workflow for Solubility and Stability Studies

Caption: Workflow for solubility and stability studies.

Conclusion

This technical guide has summarized the available information on the aqueous solubility and stability of this compound. While baseline solubility data exists, there is a clear need for comprehensive studies to establish a detailed pH-solubility profile and to investigate the influence of temperature. Similarly, the degradation pathways of this compound require further investigation through systematic forced degradation studies to identify and characterize its degradation products and to determine its degradation kinetics. The experimental protocols and workflows provided herein offer a robust framework for conducting such investigations. A deeper understanding of these fundamental physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative deamination - Wikipedia [en.wikipedia.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

D-glucosaminic acid molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-glucosaminic acid, a naturally occurring amino sugar acid. It covers its fundamental molecular characteristics, biological significance, synthesis methodologies, and analytical protocols, tailored for professionals in research and drug development.

Core Molecular and Physical Properties

This compound, also known as 2-amino-2-deoxy-D-gluconic acid, is a derivative of the amino sugar D-glucosamine. Its molecular formula is C₆H₁₃NO₆, and it has a molecular weight of 195.17 g/mol .[1] This compound is a component of bacterial lipopolysaccharides and serves as a valuable chiral synthon in organic synthesis.[2][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₆ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Number | 3646-68-2 | |

| Appearance | White to off-white powder | |

| Melting Point | 235-245 °C (decomposes) | |

| Optical Rotation | [α]20/D -15.0° to -14.0° (c=2.5 in 1M HCl) |

Biological Significance and Applications

This compound is recognized for its role as a constituent of bacterial lipopolysaccharides (LPS).[2][4] While its direct role in signaling pathways is not extensively documented, its precursor, D-glucosamine, is a fundamental building block for key biological macromolecules, including the peptidoglycan of bacterial cell walls and glycosaminoglycans in eukaryotes.[5][6][7] The structural relationship and biosynthetic origin from D-glucosamine are central to its biological context.

Due to its properties, this compound and its derivatives are explored for various applications, including as sweeteners, condiments, and as chiral starting materials for the synthesis of glycosidase inhibitors and other bioactive molecules.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound from D-glucosamine through enzymatic oxidation, a method noted for its high yield and mild reaction conditions.[2][3]

Materials:

-

D-glucosamine

-

Glucose oxidase (from Aspergillus niger)

-

Catalase

-

Phosphate (B84403) buffer (pH 7.0)

-

Deionized water

Procedure:

-

Prepare a solution of D-glucosamine in a phosphate buffer (pH 7.0).

-

Add glucose oxidase and catalase to the solution. The catalase is crucial for decomposing the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.

-

Aerate the reaction mixture by stirring it vigorously in an open vessel or by bubbling air through the solution. The reaction is an oxidation process that requires molecular oxygen.

-

Maintain the reaction at a controlled temperature (typically around 30-37°C) for a period ranging from several hours to a few days, depending on the desired conversion rate.

-

Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the this compound can be isolated and purified from the reaction mixture.

Production of this compound by Fermentation

This protocol outlines the production of this compound using the bacterium Pseudomonas putida GNA5. This method allows for high-yield production from D-glucosamine through oxidative fermentation.[3]

Materials and Culture Medium:

-

Pseudomonas putida GNA5 strain

-

Culture Medium (per liter):

-

D-glucosamine-HCl: 30 g

-

Glucose: 5 g

-

Urea: 5 g

-

KH₂PO₄: 2 g

-

MgSO₄·7H₂O: 0.5 g

-

CaCO₃: 10 g

-

-

Fermentor

Procedure:

-

Prepare the culture medium and sterilize it.

-

Inoculate the sterile medium with a seed culture of Pseudomonas putida GNA5.

-

Conduct the fermentation in a controlled fermentor at a set temperature and pH (e.g., pH 7.0).

-

Ensure adequate aeration and agitation to facilitate the oxidative conversion of D-glucosamine.

-

Monitor the fermentation process by measuring the concentration of this compound and the consumption of D-glucosamine over time (e.g., 48-72 hours).

-

After the fermentation is complete, harvest the broth and separate the bacterial cells.

-

Purify the this compound from the cell-free supernatant.

Purification and Analysis

Purification: Following synthesis, this compound can be purified from the reaction mixture or fermentation broth using standard techniques such as ion-exchange chromatography.

Analytical Methods: The quantification of this compound and its precursor, D-glucosamine, can be achieved through various analytical techniques:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the direct quantification of underivatized carbohydrates and their derivatives.[8][9]

-

Capillary Electrophoresis (CE): CE can be used for the rapid analysis of glucosamine, often after derivatization with a labeling agent like o-phthalaldehyde (B127526) (OPA).[10]

-

Amino Acid Analysis: this compound can be used as an internal standard in the single-column accelerated amino acid analysis of physiological fluids.[11]

This guide provides a foundational understanding of this compound for researchers and developers. The provided protocols offer a starting point for the synthesis and analysis of this versatile molecule, paving the way for further investigation into its biological roles and potential applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms conferring bacterial cell wall variability and adaptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel analytical method for d-glucosamine quantification and its application in the analysis of chitosan degradation by a minimal enzyme cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Glucosamine in the Structure of Bacterial Lipopolysaccharide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response. Its structure, a tripartite assembly of lipid A, a core oligosaccharide, and an O-antigen polysaccharide, exhibits significant variability across bacterial species, influencing host-pathogen interactions and the immunological outcome of infection. A key, though not universal, modification within the core oligosaccharide is the incorporation of D-glucosamine (GlcN). This technical guide provides a comprehensive overview of the biosynthesis, structural context, and immunological significance of D-glucosamine in the bacterial LPS core, with a focus on its presence in clinically relevant bacteria such as Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens. While the related compound D-glucosaminic acid is mentioned in broader literature as a component of bacterial polysaccharides, detailed structural and biosynthetic studies of the LPS core consistently point to the incorporation and modification of D-glucosamine.

Biosynthesis and Incorporation of D-Glucosamine into the LPS Core

The integration of D-glucosamine into the outer core of the LPS is a multi-step enzymatic process that occurs in the bacterial cytoplasm and at the inner membrane. The pathway is best characterized in Klebsiella pneumoniae.

The incorporation of D-glucosamine is a two-step enzymatic process. Initially, the glycosyltransferase WabH transfers N-acetyl-D-glucosamine (GlcNAc) from the nucleotide sugar donor UDP-GlcNAc to the growing LPS core structure. Subsequently, the enzyme WabN, an N-acetyl-D-glucosamine deacetylase, removes the acetyl group from the GlcNAc residue, resulting in the final D-glucosamine moiety within the core oligosaccharide.[1][2] In some bacteria, such as certain strains of Proteus mirabilis, D-galactosamine (GalN) is found in a similar position. This requires an additional enzymatic step involving an epimerase to convert UDP-GlcNAc to UDP-N-acetyl-D-galactosamine (UDP-GalNAc) before its transfer.[3]

Figure 1: Biosynthesis of D-glucosamine in the LPS core.

Structural Context of D-Glucosamine in the LPS Core

In bacterial species such as Klebsiella pneumoniae, Serratia marcescens, and some Proteus strains, D-glucosamine is typically found as part of a conserved disaccharide unit, α-D-GlcN-(1,4)-α-D-GalA (D-glucosaminyl-D-galacturonic acid).[3][4] This disaccharide is, in turn, linked to the L-glycero-D-manno-heptopyranose II (HepII) residue of the outer core oligosaccharide.[4] The presence and specific linkages of this and other sugar residues in the core define the core type of the LPS, which can vary even within a single species.[5]

Quantitative Data on D-Glucosamine in Bacterial LPS Core

The following table summarizes the presence and linkage of D-glucosamine in the core oligosaccharide of the specified bacterial species based on available structural data. The molar ratio is inferred to be 1, assuming a single D-glucosamine residue per core structure as described in the literature.

| Bacterial Species | LPS Core Component | Linkage | Molar Ratio (inferred) | Reference(s) |

| Klebsiella pneumoniae | α-D-Glucosamine | α-D-GlcN-(1,4)-α-D-GalA | 1 | [4][5] |

| Proteus mirabilis | D-Glucosamine or D-Galactosamine | α-HexN-(1,4)-α-GalA | 1 | [3] |

| Serratia marcescens | D-Glucosamine | α-D-GlcN-(1,4)-α-D-GalA | 1 | [3][6] |

Immunological Significance of D-Glucosamine in the LPS Core

The modification of the LPS core with sugar residues like D-glucosamine can have significant implications for the interaction of the bacterium with the host immune system. One of the key receptors implicated in the recognition of glucosamine-containing LPS is the C-type lectin receptor, DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin).

Interaction with DC-SIGN and Modulation of TLR4 Signaling

DC-SIGN, expressed on dendritic cells, recognizes specific carbohydrate structures. Studies have shown that N-acetylglucosamine residues within the core LPS of several Gram-negative bacteria are crucial for targeting the DC-SIGN receptor.[7] This interaction does not typically trigger a strong pro-inflammatory response on its own. Instead, DC-SIGN engagement can modulate the signaling initiated by the canonical LPS receptor, Toll-like receptor 4 (TLR4).

Upon binding of LPS, DC-SIGN can initiate a signaling cascade involving the serine/threonine kinase Raf-1.[8] This can lead to the modulation of NF-κB activation, a key transcription factor in the TLR4 signaling pathway. This crosstalk between DC-SIGN and TLR4 can alter the cytokine profile produced by the dendritic cell, sometimes leading to a more balanced or even an anti-inflammatory response.

Furthermore, the interaction between DC-SIGN and TLR4 has been shown to promote the activation of the NLRP3 inflammasome through a MyD88-independent pathway, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[7]

Figure 2: DC-SIGN and TLR4 crosstalk in response to LPS.

Experimental Protocols

Extraction and Purification of Lipopolysaccharide (Hot Phenol-Water Method)

This protocol is a widely used method for the extraction of LPS from Gram-negative bacteria.

Materials:

-

Overnight bacterial culture

-

Phosphate-buffered saline (PBS), pH 7.2

-

2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)

-

DNase I solution (10 mg/mL in sterile water)

-

RNase A solution (10 mg/mL in sterile water)

-

Proteinase K solution (10 mg/mL in sterile water)

-

Tris-saturated phenol (B47542) (ice-cold)

-

Diethyl ether

-

95% Ethanol (cold)

-

Sodium acetate (B1210297) (3 M)

-

Sterile distilled water

Procedure:

-

Grow a large-scale culture of the bacterial strain of interest and harvest the cells by centrifugation.

-

Wash the cell pellet twice with PBS.

-

Resuspend the pellet in 1x SDS buffer and boil for 15 minutes.

-

Cool the suspension and treat with DNase I and RNase A at 37°C for 30 minutes, followed by Proteinase K treatment at 59°C for 3 hours.[8]

-

Add an equal volume of ice-cold Tris-saturated phenol, vortex thoroughly, and incubate at 65°C for 15 minutes with occasional vortexing.

-

Cool the mixture to room temperature and centrifuge to separate the aqueous and phenol phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Re-extract the phenol phase with sterile water and combine the aqueous phases.

-

To precipitate the LPS, add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of cold 95% ethanol. Incubate at -20°C overnight.

-

Pellet the LPS by centrifugation, wash the pellet with 70% ethanol, and air-dry.

-

Resuspend the purified LPS in sterile, endotoxin-free water.

Analysis of LPS Core Monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of the monosaccharide composition of the purified LPS core.

Figure 3: Workflow for LPS core monosaccharide analysis.

Procedure:

-

Hydrolysis: Subject the purified LPS to mild acid hydrolysis (e.g., 1% acetic acid at 100°C) to cleave the ketosidic linkage between the core and lipid A, and to separate the O-antigen if present. The core oligosaccharide can then be purified by size-exclusion chromatography. Subsequently, perform a strong acid hydrolysis (e.g., 2 M trifluoroacetic acid at 121°C) on the purified core oligosaccharide to break all glycosidic bonds and release the constituent monosaccharides.

-

Reduction and Acetylation (for Alditol Acetate Derivatives): Neutralize the hydrolyzed sample, and then reduce the monosaccharides to their corresponding alditols using sodium borohydride. After reduction, acetylate the alditols using acetic anhydride (B1165640) to form volatile alditol acetate derivatives.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different monosaccharide derivatives will separate based on their retention times on the GC column.

-

Data Analysis: Identify the monosaccharides by comparing their retention times and mass spectra to those of known standards. Quantify the relative amounts of each monosaccharide, including D-glucosamine, by integrating the peak areas.

Conclusion

The presence of D-glucosamine in the core oligosaccharide of bacterial lipopolysaccharide represents a significant structural modification with important immunological consequences. Its biosynthesis is a defined enzymatic pathway, and its incorporation creates a specific recognition site for host immune receptors like DC-SIGN. The resulting modulation of TLR4 signaling highlights the intricate interplay between bacterial surface structures and the host's innate immune system. A thorough understanding of these molecular interactions is crucial for the development of novel therapeutics and vaccines targeting Gram-negative bacterial infections. The experimental protocols provided herein offer a framework for the investigation of these important structural and functional aspects of bacterial LPS.

References

- 1. scispace.com [scispace.com]

- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 3. Three Enzymatic Steps Required for the Galactosamine Incorporation into Core Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The incorporation of glucosamine into enterobacterial core lipopolysaccharide: two enzymatic steps are required - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Second Outer-Core Region in Klebsiella pneumoniae Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic and Structural Characterization of the Core Region of the Lipopolysaccharide from Serratia marcescens N28b (Serovar O4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-induced DC-SIGN/TLR4 crosstalk activates NLRP3 inflammasomes via MyD88-independent signaling in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]

The Industrial Potential of D-Glucosaminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosaminic acid, a derivative of the abundant amino sugar D-glucosamine, is emerging as a versatile platform chemical with significant potential across various industries, including pharmaceuticals, cosmetics, and specialty chemicals. This technical guide provides an in-depth overview of the production, potential applications, and underlying mechanisms of this compound. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the capabilities of this promising biomolecule. The guide details experimental protocols for its synthesis, presents quantitative data on its production and potential efficacy, and visualizes key biological pathways and experimental workflows.

Introduction

This compound (2-amino-2-deoxy-D-gluconic acid) is an oxidized form of D-glucosamine, a naturally occurring monosaccharide.[1] While D-glucosamine has been widely studied and utilized, particularly in the management of osteoarthritis, this compound is gaining attention for its unique properties and potential applications. As a chiral synthon and a component of bacterial lipopolysaccharides, it possesses a chemical structure that lends itself to a variety of industrial uses.[2][3] This guide explores its synthesis through fermentation and enzymatic conversion, its role in promoting joint health and skin hydration, and its utility as a chelating agent.

Production of this compound

The industrial-scale production of this compound is achievable through two primary methods: microbial fermentation and enzymatic synthesis. Both methods offer high yields and specificity, starting from the readily available precursor, D-glucosamine.

Microbial Fermentation